molecular formula C13H16O3 B2548108 2-[[(Tetrahydropyran-2-yl)oxy]methyl]benzaldehyde CAS No. 99948-47-7

2-[[(Tetrahydropyran-2-yl)oxy]methyl]benzaldehyde

Cat. No. B2548108
CAS RN: 99948-47-7
M. Wt: 220.268
InChI Key: FEGNADMYWSPCJP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tetrahydropyran derivatives, which are closely related to the compound "2-[[(Tetrahydropyran-2-yl)oxy]methyl]benzaldehyde", has been explored through various methods. One efficient method involves the oxonium-ene cyclization reaction, which allows for the synthesis of dihydro- and tetrahydropyrans from aldehydes and homoallyl alcohols mediated by boron trifluoride etherate in benzene, yielding good results . Another approach is the Prins-Ritter and Prins-arylthiolation cyclization reactions, which are highly diastereoselective and produce tetrahydropyran derivatives with amide, tetrazole, or benzothiazole moieties . Additionally, a domino reaction has been developed to synthesize tetrahydrothiopyran derivatives from benzaldehydes and 2-acetylfuran/2-acetylthiophene with sodium sulfide, which involves a cascade of Aldol/double Michael addition/Aldol reactions .

Molecular Structure Analysis

The molecular structure of tetrahydropyran derivatives can be complex and diverse. For instance, the unexpected synthesis of 4-Chloro-6-Phenyl-2-(2-Oxopropyl)Tetrahydropyran through the Prins reaction of diols and benzaldehyde in the presence of indium trichloride has been reported, with the structure confirmed by various spectroscopic methods . Similarly, the synthesis of α-(hydroxymethyl)benzaldehydes through a Diels–Alder/retro-Diels–Alder process has been described, which involves the decarbonylation of α-(silyloxymethyl)benzaldehydes .

Chemical Reactions Analysis

The reactivity of tetrahydropyran derivatives in chemical reactions is notable. For example, the potassium carbonate-promoted condensation between acetoacetate esters and benzaldehyde leads to the formation of 6-phenyl-2,4-dioxotetrahydropyrans, with a proposed mechanism involving deprotonation, intramolecular proton transfer, and transesterification . Oxidative C-H bond activation has been used to prepare tetrahydropyrans with high levels of diastereocontrol, which is highly complementary to Prins-based methods . Moreover, the reactivity of 2-methyl-4-oxo-4H-1-benzopyrans towards various nucleophiles has been investigated, leading to the formation of diverse derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydropyran derivatives are influenced by their molecular structure. For instance, the synthesis of 1,2-Bis(8-t-butyl-6-methyl-2H-benzo-[e][1,3]oxazin-3(4H)-yl]ethane has been reported, with the structure characterized by various analytical techniques and X-ray single crystal diffraction . Additionally, the CuI-catalyzed intramolecular oxa-DielsAlder reaction of 2-(prop-2-yn-1-yloxy)benzaldehydes with 4-hydroxy-6-methyl-2H-pyran-2-one has been described, with theoretical investigations supporting the experimental findings .

Scientific Research Applications

Synthesis Applications

  • Prins Cyclization : Tetrahydropyrans, such as 2-[[(Tetrahydropyran-2-yl)oxy]methyl]benzaldehyde, are used in the synthesis of biologically active compounds through Prins cyclization. This process, employing benzaldehyde and various alcohols, is crucial for creating compounds with analgesic, anti-inflammatory, or cytotoxic activity (Štekrová et al., 2015).

  • Fluorous Linker-Facilitated Chemical Synthesis : The compound is involved in fluorous linker-facilitated synthesis, acting as a linker for diol protections. This approach is significant in streamlining complex chemical syntheses (Zhang, 2009).

Reaction and Transformation Studies

  • Aldehyde Reactions : The compound participates in the proton-catalyzed interaction of aldehydes, leading to the formation of substituted tetrahydropyrans. This is essential in understanding the chemical behavior of similar compounds in various reactions (Hudson & Schmerlaib, 1957).

  • Biotransformation in Bioreactors : In biotechnological contexts, compounds like 2-[[(Tetrahydropyran-2-yl)oxy]methyl]benzaldehyde can be involved in the bioproduction of benzaldehyde derivatives, particularly in partitioning bioreactors. This highlights its role in biotechnological applications, especially in the flavor industry (Craig & Daugulis, 2013).

Catalysis and Synthesis

  • Catalyzed Synthesis : The compound is used in CuI-catalyzed intramolecular reactions, demonstrating its versatility in creating complex chemical structures, such as pyranones. This highlights its role in facilitating specific types of chemical bonds and reactions (Khoshkholgh et al., 2012).

  • Formation of Oxime Ketals : In the presence of transition metal triflates, 2-[[(Tetrahydropyran-2-yl)oxy]methyl]benzaldehyde can lead to the formation of oxime ketals, a process crucial in understanding and designing new chemical transformations (Shafi, 2015).

Safety and Hazards

The compound is labeled with the signal word “Warning” and has the hazard statement H302, indicating that it may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .

properties

IUPAC Name

2-(oxan-2-yloxymethyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c14-9-11-5-1-2-6-12(11)10-16-13-7-3-4-8-15-13/h1-2,5-6,9,13H,3-4,7-8,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEGNADMYWSPCJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OCC2=CC=CC=C2C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[(Tetrahydropyran-2-yl)oxy]methyl]benzaldehyde

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